ETHYL 4-(5-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}FURAN-2-YL)BENZOATE
Overview
Description
ETHYL 4-(5-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that includes a quinoline core, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroacetate, furan-2-carbaldehyde, and various catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
ETHYL 4-(5-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}FURAN-2-YL)BENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are investigating its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being studied for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
ETHYL 4-(5-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}FURAN-2-YL)BENZOATE can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.
Furan derivatives: Compounds with a furan ring may exhibit similar chemical reactivity and applications.
Benzoate esters: These compounds have the benzoate ester group and may be used in similar industrial applications.
Properties
IUPAC Name |
ethyl 4-[5-(6-oxo-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-yl)furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-2-27-23(26)14-5-3-13(4-6-14)18-7-8-19(30-18)16-10-22(25)24-17-11-21-20(9-15(16)17)28-12-29-21/h3-9,11,16H,2,10,12H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHAAMLIILQBNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3CC(=O)NC4=CC5=C(C=C34)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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